3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Description
Historical Development of Imidazo[1,2-a]pyridine Derivatives
The historical development of imidazo[1,2-a]pyridine derivatives traces back to foundational work in heterocyclic chemistry that established these compounds as important structural motifs in organic synthesis. In 1925, Tschitschibabin and colleagues introduced an innovative method for synthesizing imidazo[1,2-a]pyridines, marking a significant milestone in chemical research. Their pioneering approach involved reacting 2-aminopyridine with bromoacetaldehyde within a temperature range of 150 to 200 degrees Celsius in a sealed tube, leading to the formation of imidazo[1,2-a]pyridines, albeit with modest yields initially. This early methodology established the fundamental synthetic framework that would later be enhanced through the incorporation of bases, such as sodium hydrogen carbonate, facilitating reactions under milder conditions and significantly boosting efficiency.
The evolution of synthetic methodologies for imidazo[1,2-a]pyridine derivatives has continued throughout the decades, with numerous research groups innovating diverse arrays of catalytic and non-catalytic systems dedicated to the synthesis of these compounds. Traditional synthesis methods primarily involved condensation reactions between alpha-haloketones and 2-aminopyridines, which became the cornerstone for subsequent developments in this field. The versatility of imidazo[1,2-a]pyridine derivatives stems from their unique chemical properties, which allow for a broad range of functionalizations, thereby enabling the introduction of various substituents at different positions of the heterocyclic framework.
Modern developments have witnessed the emergence of sophisticated synthetic strategies including multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. These advances have systematically organized synthetic techniques into well-defined categories, providing researchers with comprehensive toolkits for crafting complex molecular architectures. The field has persistently explored innovative strategies to synthesize derivatives of imidazo[1,2-a]pyridine, specifically aiming to introduce variety of substituents at the 2 and 3 positions of these frameworks. This quest has led to the development of numerous synthetic techniques tailored for crafting this molecular architecture, demonstrating the continued importance of these compounds in contemporary chemical research.
Significance of Trifluoromethyl-Substituted Heterocycles in Modern Chemistry
Trifluoromethyl-substituted heterocycles have emerged as compounds of paramount importance in modern chemistry, particularly due to the unique electronic and steric properties imparted by the trifluoromethyl group. The trifluoromethyl group is widely recognized for its significant role in the fields of medicinal chemistry and material science due to its ability to alter various physicochemical properties of parent molecules, including lipophilicity, acidity, and hydrogen bonding capabilities. These modifications often translate to enhanced biological activity, improved metabolic stability, and increased cellular membrane permeability, making trifluoromethyl-containing compounds highly valuable in pharmaceutical applications.
The introduction of trifluoromethyl groups into heterocyclic systems has become one of the most efficient methods for modulating molecular properties in drug discovery and development. Compared to well-established carbon-trifluoromethylation methodologies, nitrogen-trifluoromethylation has received comparatively lesser attention, despite the extensive contribution of nitrogen-containing heterocycles to drug molecules. This represents a significant opportunity for advancement, as constructing nitrogen-trifluoromethyl motifs is predicted to be of great significance in pharmaceutical and agrochemical industries.
Recent advances in trifluoromethylation chemistry have demonstrated that trifluoromethylated heterocyclic compounds play an increasingly significant role in pharmaceuticals, agrochemicals, and materials. The construction of trifluoromethylated heterocycles via the annulation of trifluoromethyl building blocks with suitable partners has been proved to be a powerful strategy. Modern drug discovery relies on the continual development of synthetic methodology to address challenges associated with designing new pharmaceutical agents, with trifluoromethylation representing a commonly used synthetic strategy to protect against in vivo metabolism.
Direct methods for trifluoromethylation of heteroaromatic systems are in extremely high demand in nearly every sector of chemical industry. Recent developments have demonstrated general procedures using benchtop stable trifluoromethyl radical sources that function broadly on various electron deficient and rich heteroaromatic systems with high functional group tolerance. These carbon-hydrogen trifluoromethylation protocols are operationally simple, scalable, proceed at ambient temperature, and can be used directly on unprotected molecules.
Position of 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid in Chemical Research
This compound occupies a unique position in contemporary chemical research as it represents the convergence of multiple important structural elements within a single molecular framework. The compound features a sophisticated combination of substituents that individually contribute significant value to medicinal chemistry applications. The presence of the chlorine atom at position 3, the trifluoromethyl group at position 6, and the carboxylic acid functionality at position 2 creates a molecule with diverse potential for chemical modifications and biological interactions.
The imidazo[1,2-a]pyridine core structure has been recognized as a privileged scaffold due to its wide range of applications in medicinal chemistry. This recognition stems from the structural character of the heterocycle, which provides an excellent foundation for developing compounds with diverse biological activities. The specific substitution pattern present in this compound enhances these inherent properties through the strategic placement of electronegative substituents that can modulate the electronic properties of the heterocyclic system.
Research has demonstrated that imidazo[1,2-a]pyridine derivatives have attracted considerable attention as potential pharmaceutical and agricultural medicines due to their variety of biological activities. The incorporation of trifluoromethyl substituents into these frameworks represents a logical extension of this research direction, as these groups are known to enhance drug-like properties. The specific compound under investigation combines these advantageous structural features with additional functional group diversity provided by the chloro and carboxylic acid substituents.
Contemporary studies have validated the potential of imidazo[1,2-a]pyridine derivatives as novel scaffolds suitable for the discovery of bioactive agents. The success of targeted inhibitors in treating various conditions has spurred the search for novel scaffolds to install functional warheads, with imidazo[1,2-a]pyridine emerging as a promising core backbone for such applications. The specific substitution pattern present in this compound positions this compound as a valuable intermediate for further synthetic elaboration and biological evaluation.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple interconnected areas of investigation that reflect the compound's potential significance in modern chemical research. Primary objectives include comprehensive structural characterization, development of efficient synthetic methodologies, and exploration of the compound's potential as a building block for more complex molecular architectures. These objectives are driven by the recognition that this compound represents a unique combination of important structural motifs that could lead to valuable applications in various fields of chemistry.
The scope of investigation extends to understanding the fundamental chemical properties that arise from the specific substitution pattern present in this molecule. The presence of multiple electron-withdrawing groups, including the chlorine atom, trifluoromethyl group, and carboxylic acid functionality, creates opportunities for studying electronic effects on reactivity and stability. Research efforts aim to characterize how these substituents influence the overall behavior of the imidazo[1,2-a]pyridine core and how this understanding can be leveraged for practical applications.
Synthetic methodology development represents another crucial aspect of the research scope, with particular emphasis on scalable and efficient preparation methods. Industrial production considerations require optimization of reagents, solvents, and reaction conditions to maximize yield and purity while minimizing environmental impact. The development of synthetic routes that can accommodate the sensitive nature of the multiple functional groups present in this compound presents both challenges and opportunities for methodological advancement.
Properties
IUPAC Name |
3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF3N2O2/c10-7-6(8(16)17)14-5-2-1-4(3-15(5)7)9(11,12)13/h1-3H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKDEKYCRRDSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1C(F)(F)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure:
- Preparation of the core: The initial step involves synthesizing a 2-aminopyridine derivative with appropriate substituents.
- Cyclization reaction: The 2-aminopyridine undergoes cyclization with aldehydes or ketones bearing trifluoromethyl groups, under acidic or basic conditions, to form the imidazo[1,2-a]pyridine ring system.
- Introduction of chloro group: Chlorination at the 3-position is achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Reaction Conditions:
- Acidic or basic catalysis
- Elevated temperatures (80–150°C)
- Use of solvents like acetic acid, ethanol, or dichloromethane
Advantages:
- High regioselectivity
- Suitable for scale-up
Multistep Synthesis via Intermediate Formation
This approach involves synthesizing intermediates such as imidazo[1,2-a]pyridine derivatives with functional groups that can be further modified.
Typical Route:
- Synthesis of a precursor heterocycle with a suitable leaving group at the 2-position.
- Functionalization with trifluoromethyl groups via electrophilic trifluoromethylation reagents.
- Chlorination at the 3-position using halogenating agents.
Research Findings:
- A patent describes the synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot reaction involving 2-aminopyridines, aldehydes, and halogenating agents under microwave irradiation, which enhances reaction efficiency and yield (see CN102786543A).
Industrial-Scale Synthesis
In large-scale production, the process is optimized for safety, efficiency, and environmental considerations:
- Reagents: Use of environmentally benign solvents and reagents, such as ethanol or water.
- Reaction Conditions: Mild temperatures with controlled addition of chlorinating and trifluoromethylating agents.
- Purification: Crystallization or chromatography to obtain high-purity product.
Process Data Table:
| Step | Reagents | Conditions | Key Features | References |
|---|---|---|---|---|
| 1 | 2-Aminopyridine derivatives | Acidic/basic, 80–150°C | Core formation | , CN102786543A |
| 2 | Trifluoromethylating agents (e.g., Togni reagent) | Microwave or conventional heating | Trifluoromethyl group addition | , CN102786543A |
| 3 | Chlorinating agents (POCl₃, SOCl₂) | Reflux | Chlorination at 3-position | , CN102786543A |
Research-Driven Variations
Recent research emphasizes the use of novel catalysts and greener reagents:
- Catalysts: Palladium or copper catalysts for cross-coupling reactions.
- Green solvents: Ethanol, water, or ionic liquids.
- Microwave-assisted synthesis: To reduce reaction times and improve yields.
Summary of Key Reaction Parameters
| Parameter | Typical Range | Notes |
|---|---|---|
| Temperature | 80–150°C | For cyclization and halogenation |
| Solvent | Ethanol, dichloromethane, acetic acid | Depending on step |
| Chlorinating agent | POCl₃, SOCl₂ | For selective chlorination |
| Trifluoromethyl source | Togni reagent, trifluoromethyl iodide | For CF₃ group introduction |
| Reaction time | 2–24 hours | Varies with scale and method |
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
1.1 Antitumor Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including 3-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid, exhibit promising antitumor properties. These compounds have been evaluated as potential inhibitors of various kinases involved in cancer progression. For instance, studies have shown that modifications in the imidazo[1,2-a]pyridine framework can enhance selectivity and potency against specific cancer cell lines .
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Its ability to inhibit bacterial growth has been documented, making it a candidate for developing new antibiotics. The trifluoromethyl group is believed to play a crucial role in enhancing the lipophilicity and bioactivity of the compound .
1.3 Neuropharmacological Applications
In neuropharmacology, derivatives of imidazo[1,2-a]pyridine have been explored as potential treatments for neurological disorders. Their action as serotonin receptor modulators may provide therapeutic benefits in conditions such as depression and anxiety .
Sensor Technology
2.1 Fluorescent Sensors
this compound has been utilized in the development of fluorescent sensors for detecting metal ions and anions. The compound exhibits fluorescence properties that can be modulated upon interaction with specific ions, making it suitable for environmental monitoring applications .
Table 1: Summary of Sensor Applications
| Ion Detected | Fluorescence Response | Detection Method |
|---|---|---|
| Cu²⁺ | Quenching | Fluorimetry |
| CN⁻ | Turn-on | Fluorimetry |
Chemical Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds. Its reactivity allows for various functional group transformations that are essential in synthetic chemistry .
3.1 Synthesis of Derivatives
Several studies have reported methods for synthesizing derivatives of this compound through microwave-assisted techniques and other catalytic methods . These derivatives often exhibit enhanced biological activity or improved properties for specific applications.
Mechanism of Action
The mechanism by which 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system or industrial application.
Comparison with Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS: 353258-35-2)
- Molecular Formula : C₉H₆ClF₃N₂O₃ (hydrate form)
- Molecular Weight : 282.60 g/mol
- Key Differences : The chlorine atom is located at position 8 instead of position 3. The hydrate form enhances aqueous solubility compared to the anhydrous target compound .
- Applications : Identified as a metabolite of fluazaindolizine, a nematicide, highlighting its environmental relevance .
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS: 100001-79-4)
5-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrate (CAS: 182181-19-7)
- Molecular Formula : C₈H₇ClN₂O₃ (hydrate)
- Key Differences : Chlorine at position 5 and a hydrate group. Positional variation may affect electronic properties and metabolic stability .
Functional Group Modifications
Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (CAS: 1237838-84-4)
- Molecular Formula : C₁₁H₈ClF₃N₂O₂
- Molecular Weight : 292.64 g/mol
- Key Differences: Carboxylic acid replaced by an ethyl ester (-COOEt).
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbaldehyde (CAS: 1018828-69-7)
- Molecular Formula : C₉H₄ClF₃N₂O
- Molecular Weight : 248.59 g/mol
- Key Differences : Carboxylic acid replaced by an aldehyde (-CHO). The aldehyde group offers reactivity for further derivatization (e.g., Schiff base formation) but may reduce stability under physiological conditions .
Pharmacologically Relevant Derivatives
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3)
8-Bromo-2-chloromethyl-3-nitro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (3b)
- Molecular Formula : C₉H₅BrClF₃N₃O₂
- Molecular Weight : 359.51 g/mol
- Key Differences: Incorporates bromine at position 8 and a nitro (-NO₂) group at position 3. These groups may enhance electrophilicity, influencing reactivity in nucleophilic substitution reactions .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Aqueous Solubility | Lipophilicity (LogP) |
|---|---|---|---|---|
| Target compound (CAS 1355171-48-0) | 264.59 | -COOH, -Cl, -CF₃ | Moderate (carboxylic acid) | ~2.5 (estimated) |
| 8-Chloro-6-(trifluoromethyl)imidazo[...] hydrate | 282.60 | -COOH, -Cl (position 8), hydrate | High (due to hydrate) | ~2.0 |
| Ethyl 8-chloro-6-(trifluoromethyl)imidazo[...] | 292.64 | -COOEt | Low | ~3.8 |
- Notes: The carboxylic acid group in the target compound enhances solubility in polar solvents but may limit blood-brain barrier penetration . Ester derivatives (e.g., ethyl ester) show increased LogP values, favoring passive diffusion but requiring hydrolysis for activation .
Biological Activity
3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with a complex structure that includes a chloro group, a trifluoromethyl group, and an imidazo[1,2-a]pyridine core. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
- Molecular Formula : C₉H₄ClF₃N₂O₂
- Molecular Weight : 264.588 g/mol
- CAS Number : 1355171-48-0
- Melting Point : 41 - 44 °C
The compound's unique structural features contribute to its diverse biological activities, including antimicrobial, antifungal, and potential anticancer properties.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In particular, studies have shown its effectiveness against Gram-positive and Gram-negative bacteria as well as fungi:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Inhibition observed | |
| Candida albicans | Moderate inhibition |
The compound's mechanism of action appears to involve disruption of critical metabolic pathways in these organisms, leading to cell death.
Cytotoxicity and Anticancer Potential
In vitro studies have demonstrated that this compound shows cytotoxic effects against various cancer cell lines. For example:
These findings suggest that the compound may serve as a lead for the development of new anticancer agents.
Anti-Alzheimer's Activity
Recent studies have also explored the potential of this compound as an anti-Alzheimer's agent. It has shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease:
This inhibition suggests that it could help improve cognitive function by increasing acetylcholine levels in the brain.
Case Studies
- Study on Antimicrobial Activity : A study conducted by researchers evaluated the antimicrobial efficacy of various imidazo[1,2-a]pyridine derivatives, including the target compound. The results indicated that it significantly inhibited the growth of pathogenic bacteria and fungi, supporting its use as a potential therapeutic agent in treating infections.
- Cytotoxicity Assessment : Another research team investigated the cytotoxic effects of this compound on different cancer cell lines. The study revealed that it exhibited selective toxicity towards cancer cells while sparing normal cells, indicating its potential for targeted cancer therapy.
Q & A
Q. What are the standard synthetic protocols for preparing 3-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid?
A one-pot synthesis method is commonly employed, involving Meldrum’s acid, aryl aldehydes, and 2-(1H-benzo[d]imidazol-2-yl)acetonitrile in aqueous solvent with piperidine as a catalyst. Reaction optimization includes a 2-hour reflux period, followed by purification via ethanol recrystallization and characterization using FT-IR, NMR, and elemental analysis .
Q. How is the purity of the compound verified in academic settings?
Purity is confirmed through a combination of melting point analysis, thin-layer chromatography (TLC), and spectroscopic techniques. For example, FT-IR absorption bands at ~1711 cm⁻¹ (carboxylic acid C=O stretch) and 1628 cm⁻¹ (lactam C=O stretch) are critical for structural validation. Elemental analysis (C, H, N) discrepancies ≤0.4% indicate high purity .
Q. What spectroscopic methods are used for structural elucidation?
¹H NMR signals (e.g., singlets at δ = 12.07 ppm for NH and δ = 13.46 ppm for OH) and ¹³C NMR spectra (17 distinct signals for compound 6a) are standard. IR and mass spectrometry further corroborate functional groups and molecular weight .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic variation of catalysts (e.g., piperidine vs. other bases), solvent polarity, and reaction time (2–24 hours) can enhance yield. For instance, extending reaction time to 24 hours increases cyclization efficiency but may require trade-offs in purity . Advanced techniques like microwave-assisted synthesis or flow chemistry could further optimize kinetics .
Q. What strategies resolve contradictions in elemental analysis data?
Minor discrepancies (e.g., 0.1–0.3% in CHN analysis) may arise from hygroscopicity or residual solvents. Solutions include rigorous drying under vacuum, repeated recrystallization, or alternative analytical methods like high-resolution mass spectrometry (HRMS) .
Q. How can computational methods predict the compound’s bioactivity?
Molecular docking studies (e.g., using AutoDock Vina) evaluate interactions with biological targets like enzymes or receptors. ADME/toxicity predictions (SwissADME, pkCSM) assess pharmacokinetic properties, guiding structural modifications for improved bioavailability .
Q. What are the best practices for handling stability and storage?
Store the compound in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the trifluoromethyl group. Monitor stability via periodic HPLC analysis under accelerated conditions (40°C/75% RH) .
Q. How can structural analogs enhance understanding of structure-activity relationships (SAR)?
Modifying substituents (e.g., replacing Cl with Br or varying aryl groups) and comparing bioactivity data (IC₅₀, binding affinities) reveal critical pharmacophores. For example, the trifluoromethyl group enhances metabolic stability, while the carboxylic acid moiety improves solubility .
Methodological Tables
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Critical Observations | Reference |
|---|---|---|
| ¹H NMR | NH (δ = 12.07 ppm), OH (δ = 13.46 ppm) | |
| FT-IR | 1711 cm⁻¹ (C=O), 1628 cm⁻¹ (lactam) | |
| Elemental Analysis | C: 58.2% (calc. 58.5%), N: 9.1% (calc. 9.3%) |
Q. Table 2: Reaction Optimization Parameters
| Parameter | Effect on Yield/Purity | Reference |
|---|---|---|
| Catalyst (piperidine) | Increases Meldrum’s acid activation rate | |
| Solvent (H₂O vs. EtOH) | Water improves eco-compatibility | |
| Time (2h vs. 24h) | Longer time increases yield but may lower purity |
Key Considerations for Researchers
- Avoid Common Pitfalls : Ensure anhydrous conditions during synthesis to prevent side reactions with the carboxylic acid group.
- Advanced Characterization : Use hyphenated techniques (LC-MS, NMR-DOSY) for complex mixtures.
- Ethical Compliance : Follow institutional guidelines for hazardous waste disposal, particularly for halogenated byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
